

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Cetrorelix Purity

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Compound of Interest

Compound Name: Cetrorelix Acetate

Cat. No.: B1359836

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Introduction

Cetrorelix acetate is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH). It is used to prevent premature ovulation in women undergoing controlled ovarian stimulation. The purity of Cetrorelix is a critical quality attribute that can impact its safety and efficacy. High-performance liquid chromatography (HPLC) is the most common and reliable technique for assessing the purity of Cetrorelix and quantifying its related substances.

[1]

This application note provides a detailed protocol for the analysis of Cetrorelix purity by reversed-phase HPLC (RP-HPLC). The method described is based on established and validated procedures for the separation and quantification of Cetrorelix and its potential impurities.

Experimental Protocols

Materials and Reagents

- **Cetrorelix Acetate** Reference Standard (USP or equivalent)
- **Cetrorelix Acetate** Sample (Bulk drug substance or finished product)

- Acetonitrile (HPLC grade)
- Trifluoroacetic Acid (TFA), (HPLC grade)
- Water (HPLC grade, filtered and deionized)

Equipment

- High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV detector.
- C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size)
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.45 μ m)

Preparation of Solutions

Mobile Phase A: Prepare a 0.1% (v/v) solution of Trifluoroacetic Acid (TFA) in water.

Mobile Phase B: Prepare a 0.1% (v/v) solution of Trifluoroacetic Acid (TFA) in acetonitrile.

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of **Cetorelix Acetate** Reference Standard in Mobile Phase A to obtain a final concentration of 0.5 mg/mL.

Sample Solution Preparation: Accurately weigh and dissolve an appropriate amount of the **Cetorelix Acetate** sample in Mobile Phase A to obtain a final concentration of 0.5 mg/mL. For formulated products, the sample preparation may need to be adjusted to account for excipients.

HPLC Method

The following HPLC conditions are recommended for the analysis of Cetorelix purity:

Parameter	Value
Column	C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	40 °C
Detection Wavelength	226 nm or 275 nm[2][3]
Gradient Program	See Table 1

Table 1: HPLC Gradient Program

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0	70	30
25	40	60
30	40	60
35	70	30
40	70	30

Data Presentation

The purity of the Cetorelix sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The limits for impurities are typically defined by pharmacopeial monographs or internal specifications.

Table 2: Typical System Suitability Parameters

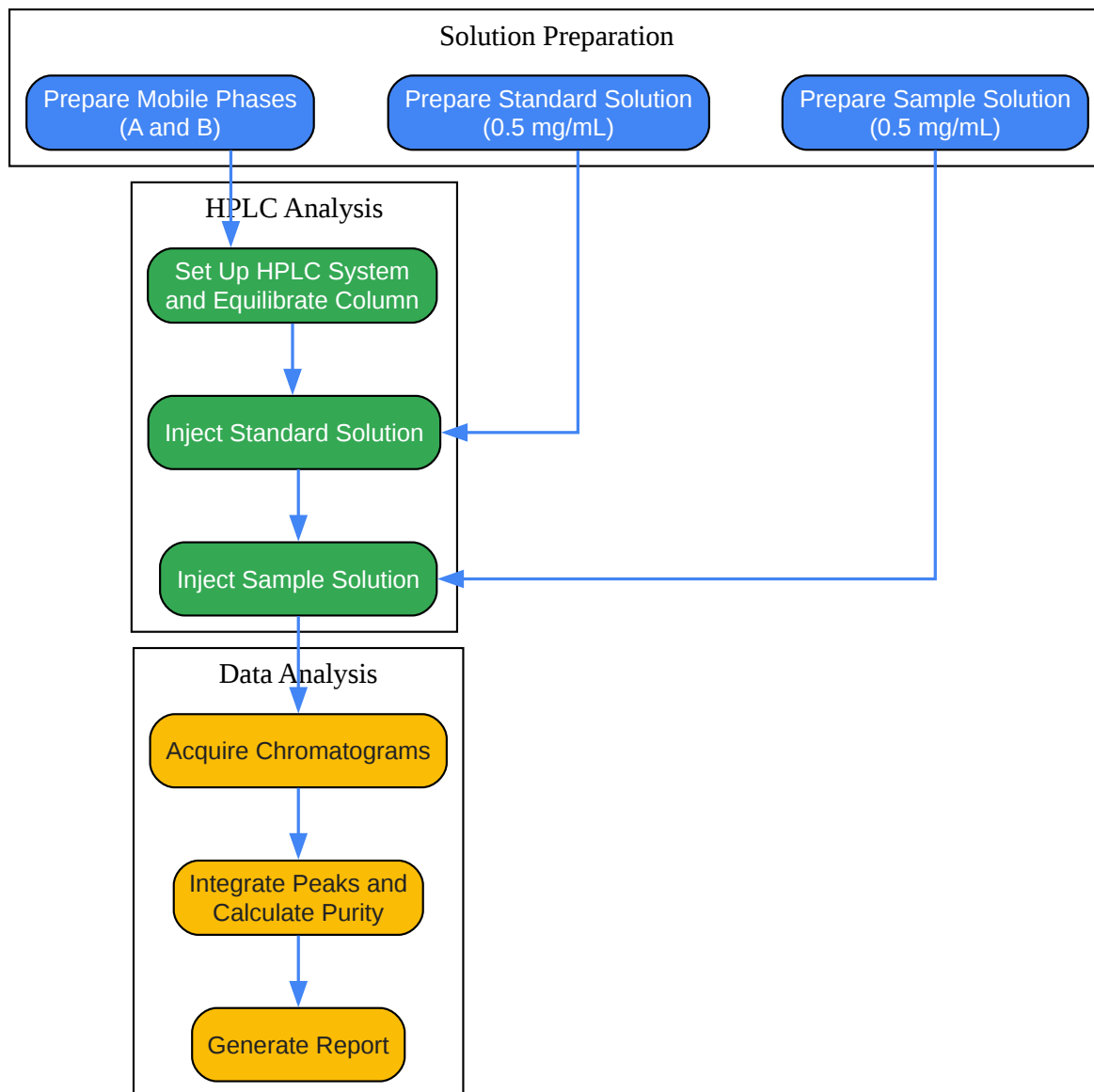
Parameter	Acceptance Criteria
Tailing Factor (Cetrorelix Peak)	≤ 2.0
Theoretical Plates (Cetrorelix Peak)	≥ 2000
Relative Standard Deviation (RSD) for replicate injections of the standard	$\leq 2.0\%$

Table 3: Example of Impurity Profile Data

Peak Name	Retention Time (min)	Relative Retention Time	Area (%)	Specification
Impurity A	12.5	0.83	0.15	$\leq 0.5\%$
Impurity B	13.8	0.92	0.20	$\leq 0.5\%$
Cetrorelix	15.0	1.00	99.5	$\geq 98.0\%$
Impurity C	16.2	1.08	0.10	$\leq 0.5\%$
Total Impurities	0.45	$\leq 2.0\%$		

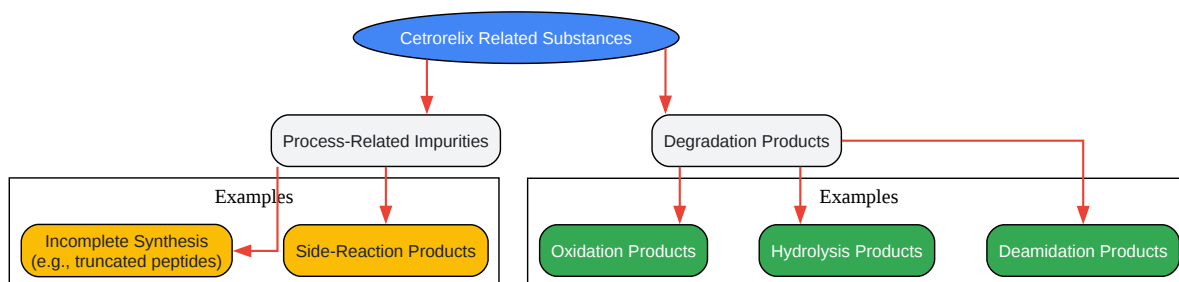
Note: Retention times and relative retention times are illustrative and may vary depending on the specific HPLC system and column used.

Visualizations



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Caption: Experimental workflow for the HPLC analysis of Cetorelix purity.



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Caption: Classification of Cetorelix-related substances.

Conclusion

The described RP-HPLC method is a robust and reliable approach for the determination of Cetorelix purity and the quantification of its related substances. This method can be readily implemented in a quality control laboratory for routine analysis of bulk drug substances and finished pharmaceutical products. Adherence to the system suitability criteria is crucial to ensure the validity of the analytical results. Method validation should be performed in accordance with ICH guidelines to demonstrate its suitability for its intended purpose.

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